Varacin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varacin A is a natural product found in Polycitor with data available.
Scientific Research Applications
Anticancer Potentials
Varacin A and its analogs, like Varacin-1, demonstrate significant anticancer potentials. A study has shown that Varacin-1 induces p53-independent apoptosis in cancer cells via ROS-mediated reduction of XIAP. This apoptosis occurs through the extrinsic apoptosis pathway, involving caspase-8 activation. It's noteworthy that this action is independent of p53 status, making it potentially effective in p53-mutant human cancers (Zhou et al., 2018).
DNA-Cleaving Activities
Varacin has been found to cause DNA-cleavage efficiently in the presence of thiols and is promoted by acidic environments. This ability suggests its potential as an antitumor antibiotic (Lee, Chan, & Li, 2002).
Cancer Preventive Activity
The cytotoxic and cancer preventive activities of synthetic analogs of natural varacins have been explored. A study found that these compounds, particularly a synthetic varacin C analog, exhibit cancer preventive activity at doses substantially lower than their cytotoxic concentrations. This indicates potential for both treatment and prevention of cancer (Kuzmich et al., 2017).
Psychotropic and Anticataleptic Activities
A synthetic varacin analogue, TC-2153, has shown potential psychotropic and anticataleptic activities. It affects behavior and gene expression related to psychotropic drug action, such as BDNF (Brain-Derived Neurotrophic Factor) and CREB (cAMP response element-binding protein) in mice. This suggests its usefulness in psychopharmacology (Kulikov et al., 2012).
Properties
Molecular Formula |
C10H13NO2S3 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-1,2,3-benzotrithiol-7-yl)ethanamine |
InChI |
InChI=1S/C10H13NO2S3/c1-12-7-5-6(3-4-11)9-10(8(7)13-2)15-16-14-9/h5H,3-4,11H2,1-2H3 |
InChI Key |
UNCWRRPZMNUQDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)CCN)SSS2)OC |
Synonyms |
varacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.